molecular formula C4H10N3O3P B14713636 Phosphonic acid, azidomethyl-, ethyl methyl ester CAS No. 17982-67-1

Phosphonic acid, azidomethyl-, ethyl methyl ester

Cat. No.: B14713636
CAS No.: 17982-67-1
M. Wt: 179.11 g/mol
InChI Key: QERAUTAHNKIZBK-UHFFFAOYSA-N
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Description

Phosphonic acid, azidomethyl-, ethyl methyl ester is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, azidomethyl-, ethyl methyl ester can be synthesized through several methods. One common approach involves the reaction of phosphonic acid with azidomethyl chloride in the presence of a base, followed by esterification with ethyl and methyl alcohols. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, azidomethyl-, ethyl methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Amino-substituted phosphonic acid esters.

    Substitution: Various substituted phosphonic acid esters, depending on the nucleophile used.

Scientific Research Applications

Phosphonic acid, azidomethyl-, ethyl methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe and as a building block for biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of phosphonic acid, azidomethyl-, ethyl methyl ester involves its interaction with specific molecular targets and pathways. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it a valuable tool in bioconjugation and drug development. Additionally, the phosphonic acid moiety can act as a chelating agent, binding to metal ions and influencing various biochemical processes.

Comparison with Similar Compounds

Phosphonic acid, azidomethyl-, ethyl methyl ester can be compared with other similar compounds, such as:

    Phosphonic acid, azidomethyl-, ethyl ethyl ester: Similar structure but with different ester groups, leading to variations in reactivity and applications.

    Phosphonic acid, azidomethyl-, methyl methyl ester: Another similar compound with different ester groups, affecting its chemical properties and uses.

    Phosphonic acid, azidomethyl-, ethyl propyl ester:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and versatility in various applications.

Properties

CAS No.

17982-67-1

Molecular Formula

C4H10N3O3P

Molecular Weight

179.11 g/mol

IUPAC Name

1-[azidomethyl(methoxy)phosphoryl]oxyethane

InChI

InChI=1S/C4H10N3O3P/c1-3-10-11(8,9-2)4-6-7-5/h3-4H2,1-2H3

InChI Key

QERAUTAHNKIZBK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CN=[N+]=[N-])OC

Origin of Product

United States

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